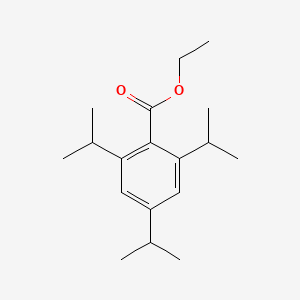

Ethyl 2,4,6-triisopropylbenzoate

説明

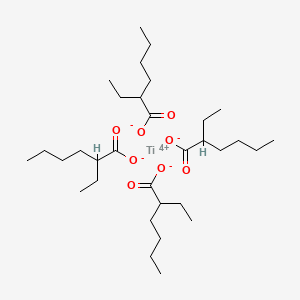

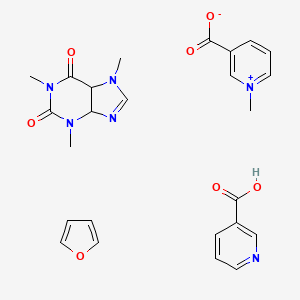

Ethyl 2,4,6-triisopropylbenzoate is a chemical compound with the molecular formula C18H28O2 and a molecular weight of 276.42 . It is typically a pale-yellow to yellow solid or liquid .

Molecular Structure Analysis

The molecular structure of Ethyl 2,4,6-triisopropylbenzoate contains a total of 48 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .

Physical And Chemical Properties Analysis

Ethyl 2,4,6-triisopropylbenzoate is a pale-yellow to yellow solid or liquid at room temperature . It has a molecular weight of 276.42 .

科学的研究の応用

Synthesis and Characterization

Synthetic Building Blocks : Ethyl 2,4,6-triisopropylbenzoate is used as a building block in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, showcasing its utility in creating complex molecular structures (Allin et al., 2005).

Homologation of Boronic Esters : It has been used in the lithiation and subsequent homologation of boronic esters. A comparative study demonstrated its superiority over other compounds in this process, indicating its importance in synthetic chemistry (Larouche‐Gauthier et al., 2011).

Catalysis and Polymerization

- Catalyst in Radical Reactions : This compound acts as a catalyst for radical addition reactions, showing its versatility in facilitating chemical transformations. For instance, it has been utilized in reactions involving polyhaloalkanes and 1-alkenes (Tsurugi et al., 2011).

Pharmacological Studies

Anti-Inflammatory Properties : Ethyl 2,4,6-triisopropylbenzoate derivatives have been studied for their anti-inflammatory activities. Such research is critical in the development of new therapeutic agents (Tozkoparan et al., 2000).

Organ-Selective Oxidative Stress Control : Derivatives of this compound have been investigated for controlling ethanol-induced oxidative stress in mice, demonstrating selective effectiveness in various organs. This suggests potential therapeutic applications in managing oxidative stress-related conditions (Aktay et al., 2005).

Structural and Electrochemical Studies

Structural Characterization : The compound has been used in X-ray crystallography studies for structural characterization, aiding in the understanding of molecular configurations and properties (Bosch et al., 2004).

Electrochromic Properties : Its derivatives have been explored for their electrochemical and electrochromic properties, contributing to the development of materials with potential applications in electronic devices (Hu et al., 2013).

Safety and Hazards

Ethyl 2,4,6-triisopropylbenzoate has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Ethyl 2,4,6-triisopropylbenzoate is a chemical compound used in proteomics research

Mode of Action

The mode of action of Ethyl 2,4,6-triisopropylbenzoate involves a series of chemical reactions. A study has shown that this compound undergoes lithiation, borylation, and 1,2-metalate rearrangement . Both cyclobutyl and cyclopropyl cases underwent rapid borylation, but only the cyclobutyl substrate underwent 1,2-metalate rearrangement .

Biochemical Pathways

The compound’s involvement in lithiation, borylation, and 1,2-metalate rearrangement suggests it may play a role in various chemical transformations .

Pharmacokinetics

Its molecular weight of 27641 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

Its involvement in lithiation, borylation, and 1,2-metalate rearrangement suggests it may influence various chemical transformations .

Action Environment

The action of Ethyl 2,4,6-triisopropylbenzoate can be influenced by environmental factors. For instance, the compound is stored in a dry, room temperature environment . This suggests that moisture and temperature could potentially affect its stability and efficacy.

特性

IUPAC Name |

ethyl 2,4,6-tri(propan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-8-20-18(19)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLXTDVQDHSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426738 | |

| Record name | ethyl 2,4,6-triisopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4,6-triisopropylbenzoate | |

CAS RN |

63846-76-4 | |

| Record name | ethyl 2,4,6-triisopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4,6-triisopropylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

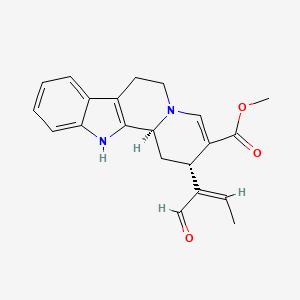

![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)